Isooctyl thioglycolate

Description

The exact mass of the compound Isooctyl thioglycolate is 204.11840105 g/mol and the complexity rating of the compound is 135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair waving or straightening. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Isooctyl thioglycolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isooctyl thioglycolate including the price, delivery time, and more detailed information at info@benchchem.com.

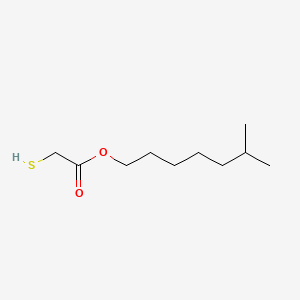

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBBHEJLECUBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274221 | |

| Record name | 6-Methylheptyl sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water-white liquid with a mild fruity odor; [Hawley] Colorless or pale yellow liquid; [HSDB] Clear white liquid; [Aldrich MSDS] | |

| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctyl thioglycolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

125 °C @ 17 mm Hg, BP: 80-88 °C (6 kPa) | |

| Record name | ISOOCTYL THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9736 @ 25 °C, Density: 1.04 kg/l @ 20 °C | |

| Record name | ISOOCTYL THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, water-white liquid, Water-white liquid, Colorless or pale yellow liquid | |

CAS No. |

106-76-3, 25103-09-7 | |

| Record name | 6-Methylheptyl 2-mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isooctyl thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTYL THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3404M9ZDTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOOCTYL THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Isooctyl Thioglycolate: A Comprehensive Technical Review of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctyl thioglycolate (IOTG), with the CAS number 25103-09-7, is a versatile organic compound widely utilized across various industrial sectors.[1][2][3] It serves as a crucial intermediate in the production of organotin heat stabilizers for polyvinyl chloride (PVC), as an antioxidant, a plasticizer, and in the formulation of cosmetics, particularly for hair care products.[1][3][4][5] This technical guide provides an in-depth analysis of the physicochemical properties of isooctyl thioglycolate, offering valuable data and experimental insights for professionals in research and development.

Physicochemical Properties

The physical and chemical characteristics of isooctyl thioglycolate are fundamental to its application and performance. A summary of its key properties is presented below.

General Properties

Isooctyl thioglycolate is a colorless to pale yellow liquid, often described as a water-white liquid with a faint fruity odor.[4][5][6][7]

| Property | Value | Reference |

| Molecular Formula | C10H20O2S | [1][2][6][8] |

| Molecular Weight | 204.33 g/mol | [1][2][7][8] |

| Appearance | Colorless to pale yellow, clear liquid | [4][6][7] |

| Odor | Faint fruity odor | [5][6] |

Thermal and Physical Properties

The thermal and physical data are critical for handling, storage, and processing of isooctyl thioglycolate.

| Property | Value | Conditions | Reference |

| Melting Point | < -50 °C | [5][8] | |

| Boiling Point | 125 °C | @ 17 mmHg | [1] |

| 108 °C | @ 25 mmHg | [6] | |

| 96 °C | [1][5] | ||

| Flash Point | 133 °C | Closed cup | [1][5] |

| > 94.4 °C | Closed cup | [8] | |

| Density | 0.970 g/cm³ | at 4 °C | [1] |

| 0.97 g/cm³ | at 20 °C | [8] | |

| Vapor Pressure | 0.3 hPa | at 20 °C | [8] |

| Refractive Index | 1.459 | [1] |

Solubility and Partition Coefficient

| Property | Value | Conditions | Reference |

| Water Solubility | Insoluble | [4] | |

| Solubility in Organic Solvents | Soluble | [4] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like isooctyl thioglycolate follows standardized experimental protocols to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and ASTM International standards are globally recognized for this purpose.[1][4][6][7][8]

Determination of Boiling Point (OECD TG 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common laboratory method is the Thiele tube method.

Methodology:

-

A small amount of isooctyl thioglycolate is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., paraffin (B1166041) oil).

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped when a continuous stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (ASTM D3505)

This standard test method describes a procedure for measuring the density of pure liquid chemicals.

Methodology:

-

A clean, dry, and calibrated pycnometer is weighed.

-

The pycnometer is filled with isooctyl thioglycolate, ensuring no air bubbles are trapped.

-

The filled pycnometer is brought to a constant temperature in a water bath.

-

The pycnometer is removed from the bath, wiped dry, and weighed.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Water Solubility (OECD TG 105 - Flask Method)

This method is used to determine the water solubility of substances with low solubility.

Methodology:

-

An excess amount of isooctyl thioglycolate is added to a flask containing purified water.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The mixture is then centrifuged or filtered to separate the undissolved substance.

-

The concentration of isooctyl thioglycolate in the aqueous phase is determined using a suitable analytical method, such as gas chromatography.

Synthesis of Isooctyl Thioglycolate

Isooctyl thioglycolate is typically synthesized via a two-step process involving an initial esterification followed by a substitution reaction.

Caption: Synthesis pathway of Isooctyl Thioglycolate.

The synthesis begins with the esterification of chloroacetic acid with isooctanol in the presence of an acid catalyst to produce isooctyl chloroacetate. This intermediate then reacts with a sulfur source, such as sodium thiosulfate, to form a Bunte salt. Subsequent acidolysis and reduction of the Bunte salt yields crude isooctyl thioglycolate, which is then purified by distillation.

Mechanism of Action as a PVC Stabilizer

Isooctyl thioglycolate is a key component in organotin stabilizers used to prevent the thermal degradation of PVC. The degradation of PVC proceeds via dehydrochlorination, releasing hydrochloric acid (HCl) and forming polyene structures that cause discoloration and embrittlement of the polymer. Organotin thioglycolates act as stabilizers through several mechanisms.

Caption: Mechanism of PVC stabilization by organotin thioglycolates.

The primary functions of the organotin stabilizer derived from isooctyl thioglycolate are:

-

HCl Scavenging: The stabilizer readily reacts with and neutralizes the HCl produced during degradation, preventing the autocatalytic decomposition of PVC.

-

Substitution of Labile Chlorine Atoms: The thioglycolate moiety can replace the unstable allylic chlorine atoms on the PVC chain with more stable thioether linkages, thus inhibiting the initiation of dehydrochlorination.

Conclusion

Isooctyl thioglycolate possesses a well-defined set of physicochemical properties that make it suitable for a range of industrial applications. Its role as a precursor to highly effective PVC stabilizers is particularly noteworthy. A thorough understanding of its properties, as outlined in this guide, is essential for its safe handling, effective application, and for the development of new and improved formulations in various scientific and industrial fields.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. store.astm.org [store.astm.org]

- 3. dekra.ca [dekra.ca]

- 4. oecd.org [oecd.org]

- 5. store.astm.org [store.astm.org]

- 6. grokipedia.com [grokipedia.com]

- 7. search.library.brandeis.edu [search.library.brandeis.edu]

- 8. oecd.org [oecd.org]

An In-depth Technical Guide to the Synthesis of Isooctyl Thioglycolate: Pathways and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for isooctyl thioglycolate (IOTG), a versatile chemical intermediate widely utilized in the production of PVC heat stabilizers, as well as in the pharmaceutical and agrochemical industries. This document details the core reaction mechanisms, presents quantitative data from various synthesis methodologies, and provides detailed experimental protocols for the key reactions discussed.

Introduction to Isooctyl Thioglycolate

Isooctyl thioglycolate (CAS No: 25103-09-7) is the ester of thioglycolic acid and isooctyl alcohol.[1] Its chemical structure features a thiol (-SH) group, which imparts it with unique chemical properties, including the ability to act as a potent antioxidant and a chain transfer agent in polymerization reactions. The primary applications of IOTG are in the formulation of organotin heat stabilizers for polyvinyl chloride (PVC), where it plays a crucial role in preventing thermal degradation of the polymer.[2][3]

The synthesis of isooctyl thioglycolate is primarily achieved through two well-established pathways:

-

Pathway 1: Direct Esterification of thioglycolic acid (TGA) with isooctyl alcohol.

-

Pathway 2: Two-Step Synthesis involving the initial esterification of chloroacetic acid with isooctyl alcohol to form isooctyl chloroacetate (B1199739), followed by a sulfhydrylation step to yield the final product.[4][5]

This guide will delve into the specifics of each pathway, outlining the underlying reaction mechanisms and providing practical experimental details.

Synthesis Pathway 1: Direct Esterification (Fischer-Speier Esterification)

The direct esterification of thioglycolic acid with isooctyl alcohol is a classic example of the Fischer-Speier esterification.[6] This equilibrium-controlled reaction is typically catalyzed by a strong acid and involves the removal of water to drive the reaction towards the formation of the ester product.[7][8]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the thioglycolic acid, thereby increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of isooctyl alcohol then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the isooctyl thioglycolate ester and regenerates the acid catalyst.[8]

Caption: Fischer-Speier esterification mechanism for IOTG synthesis.

Quantitative Data

The following table summarizes various reported conditions and outcomes for the direct esterification pathway.

| Catalyst | Molar Ratio (Isooctyl Alcohol:TGA) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 2.2:1.0 | 120-130 | Not Specified | >99 (Esterification Rate) | [9] |

| p-Toluenesulfonic Acid | Not Specified | 80-140 | 6 | 99.2 (Conversion Rate) | [3] |

| Solid Super Acid | Not Specified | 120-130 | Not Specified | >99 (Productivity) | [9] |

| SO₄²⁻/TiO₂@CNTS | Not Specified | 30-50 | 3-5 | >99.9 | [5] |

Experimental Protocol

Materials:

-

Thioglycolic acid (TGA)

-

Isooctyl alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add thioglycolic acid, a molar excess of isooctyl alcohol (e.g., 1.5 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents), and toluene as the azeotropic solvent.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isooctyl alcohol.

-

The crude isooctyl thioglycolate can be further purified by vacuum distillation.

Synthesis Pathway 2: Two-Step Synthesis via Isooctyl Chloroacetate

This pathway avoids the direct handling of thioglycolic acid, which can be advantageous due to its pungent odor and potential for oxidation. The process involves two main stages: the esterification of chloroacetic acid and the subsequent sulfhydrylation.[4][5]

Reaction Mechanism

Step 1: Esterification of Chloroacetic Acid

This step is another example of Fischer-Speier esterification, where chloroacetic acid reacts with isooctyl alcohol in the presence of an acid catalyst to form isooctyl chloroacetate.

Step 2: Sulfhydrylation via Bunte Salt Formation

The isooctyl chloroacetate is then reacted with a sulfur source, typically sodium thiosulfate (B1220275), to form a Bunte salt (S-isooctylacetyl thiosulfate). This intermediate is subsequently hydrolyzed and reduced to yield isooctyl thioglycolate.[4]

Caption: Workflow for the two-step synthesis of IOTG.

The mechanism for the formation of the Bunte salt involves the nucleophilic attack of the thiosulfate anion on the carbon atom bearing the chlorine in isooctyl chloroacetate. The subsequent acidolysis and reduction cleave the S-S bond to generate the thiol.

Quantitative Data

The following table presents data from various implementations of the two-step synthesis pathway.

| Step | Reactants & Ratios | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Esterification | Chloroacetic Acid:Isooctyl Alcohol (1:1.36 by weight) | Sulfuric Acid | None | Reduced Pressure | - | [2] |

| Sulfhydrylation | Isooctyl Chloroacetate:Sodium Thiosulfate (1:1.21 by weight) | Hydrochloric Acid, Zinc Powder | Isopropanol | Not Specified | ~65 (Overall) | [2] |

| Esterification | Chloroacetic Acid:Isooctyl Alcohol (1:1.44 by weight) | Sulfuric Acid | None | Reduced Pressure | - | [2] |

| Sulfhydrylation | Chloroacetic acid aqueous solution:Sodium thiosulfate (1:1.1-2.0 mol ratio) | SO₄²⁻/TiO₂@CNTS | Isooctanol (as extractant) | 50-90 | >99.5 (Purity) | [5] |

Experimental Protocol

Step 1: Synthesis of Isooctyl Chloroacetate

Materials:

-

Chloroacetic acid

-

Isooctyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Sodium carbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Reaction kettle with reduced pressure distillation setup

Procedure:

-

Charge a reaction kettle with chloroacetic acid.

-

Add isooctyl alcohol and a catalytic amount of concentrated sulfuric acid.[4]

-

Heat the mixture under reduced pressure, distilling off the water as it is formed.

-

After the reaction is complete (as indicated by the cessation of water distillation), cool the mixture.

-

Wash the crude isooctyl chloroacetate with sodium carbonate solution to neutralize the acid, followed by a brine wash.

-

Dry the organic phase over anhydrous sodium sulfate and filter. The resulting isooctyl chloroacetate can be used in the next step without further purification.

Step 2: Synthesis of Isooctyl Thioglycolate

Materials:

-

Isooctyl chloroacetate (from Step 1)

-

Sodium thiosulfate

-

Isopropanol (solvent)

-

Hydrochloric acid

-

Zinc powder

-

Reaction vessel

Procedure:

-

In a reaction vessel, dissolve isooctyl chloroacetate and sodium thiosulfate in isopropanol.[2]

-

Stir the mixture to facilitate the formation of the Bunte salt.

-

Once the Bunte salt formation is complete, initiate acidolysis by adding hydrochloric acid.

-

Following acidolysis, add zinc powder for the reduction step to form the crude isooctyl thioglycolate.

-

After the reaction is complete, the crude product can be isolated by extraction and purified by vacuum distillation to obtain the final product.[4]

Conclusion

Both the direct esterification and the two-step synthesis pathways offer viable routes to produce isooctyl thioglycolate. The choice of pathway often depends on factors such as the availability and cost of raw materials, safety considerations related to handling thioglycolic acid, and the desired purity of the final product. The direct esterification method is more atom-economical, while the two-step process can offer advantages in terms of process control and avoidance of malodorous reagents in the initial stages. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field to select and optimize the synthesis of isooctyl thioglycolate for their specific applications.

References

- 1. Page loading... [guidechem.com]

- 2. CN102249964A - Process for preparing isooctyl thioglycolate - Google Patents [patents.google.com]

- 3. CN1040978C - Preparation of isooctyl thioglycolate from thiourethane-containing tail liquid containing thioglycolic acid - Google Patents [patents.google.com]

- 4. Process for preparing isooctyl thioglycolate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN107857718A - A kind of synthesis technique of isooctyl thioglycolate - Google Patents [patents.google.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic data for isooctyl thioglycolate (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isooctyl thioglycolate, a compound of interest in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound. Due to the unavailability of experimental NMR data in public spectral databases, the following ¹H and ¹³C NMR data are based on predicted values. These predictions offer a reliable estimation of the expected spectral features.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of isooctyl thioglycolate reveals distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~4.1 | Triplet | 2H | -O-CH₂- |

| b | ~3.2 | Singlet | 2H | -S-CH₂- |

| c | ~1.9 | Triplet | 1H | -SH |

| d | ~1.6 | Multiplet | 1H | -CH(CH₃)₂ |

| e | ~1.3-1.4 | Multiplet | 8H | -(CH₂)₄- |

| f | ~0.9 | Doublet | 6H | -CH(CH₃)₂ |

Note: Predicted data is an estimation and may not perfectly match experimental values.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of isooctyl thioglycolate.

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O |

| ~65 | -O-CH₂- |

| ~39 | -CH(CH₃)₂ |

| ~32 | -CH₂- (adjacent to CH) |

| ~29 | -CH₂- (internal chain) |

| ~26 | -CH₂- (internal chain) |

| ~23 | -CH(CH₃)₂ |

| ~22 | -S-CH₂- |

Note: Predicted data is an estimation and may not perfectly match experimental values.

Infrared (IR) Spectroscopy

The infrared spectrum of isooctyl thioglycolate, obtained via the neat liquid technique, showcases characteristic absorption bands corresponding to its functional groups. The following data is sourced from the NIST Chemistry WebBook.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~2870 | Strong | C-H stretch (alkane) |

| ~2560 | Weak | S-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane) |

| ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of isooctyl thioglycolate was obtained by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The data, sourced from the NIST Mass Spectrometry Data Center, reveals the molecular ion and characteristic fragmentation patterns.[1]

| m/z | Relative Abundance (%) | Assignment |

| 204 | ~10 | [M]⁺ (Molecular Ion) |

| 113 | ~30 | [M - C₇H₁₅]⁺ |

| 89 | ~100 | [CH₂SHC(OH)₂]⁺ |

| 71 | ~40 | [C₅H₁₁]⁺ |

| 57 | ~80 | [C₄H₉]⁺ |

| 43 | ~50 | [C₃H₇]⁺ |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of isooctyl thioglycolate in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

-

Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and determine the multiplicities (singlet, doublet, triplet, etc.).

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Tune the probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Process the FID as described for ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of isooctyl thioglycolate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Carefully place the "sandwich" of salt plates into the spectrometer's sample holder.

Data Acquisition (FTIR):

-

Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental absorbances.

-

Place the sample in the beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of isooctyl thioglycolate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to ensure good separation.

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

In the ion source, the molecules are bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like isooctyl thioglycolate.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of Isooctyl Thioglycolate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isooctyl thioglycolate, a compound of significant interest in various industrial and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines available data, qualitative assessments, and theoretical principles to offer a thorough understanding of its solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to ascertain precise values for their specific applications.

Introduction to Isooctyl Thioglycolate

Isooctyl thioglycolate (IOTG) is an organic compound with the chemical formula C₁₀H₂₀O₂S. It is the ester of thioglycolic acid and isooctyl alcohol. Structurally, it possesses a long, branched alkyl chain (isooctyl group) and a polar thiol-ester functional group. This amphiphilic nature dictates its solubility behavior. IOTG is a colorless to pale yellow liquid with a faint, characteristic odor[1]. It finds applications as a stabilizer in polymers, an ingredient in cosmetic formulations, and as an intermediate in chemical synthesis[1].

Solubility Profile of Isooctyl Thioglycolate

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. The isooctyl group in IOTG is nonpolar, while the thioglycolate moiety introduces a degree of polarity.

Aqueous Solubility

Isooctyl thioglycolate is practically insoluble in water. This is attributed to the large, nonpolar isooctyl chain, which dominates the molecule's overall polarity.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 10.6 mg/L[2][3] |

A closely related compound, 2-ethylhexyl thioglycolate, also exhibits very low water solubility of 4.73 mg/L at 20°C[4][5].

Solubility in Organic Solvents

| Solvent | Chemical Class | Expected Solubility/Miscibility | Rationale |

| Methanol | Polar Protic | Miscible | The ester group can hydrogen bond with methanol. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, favorable interactions are expected. |

| Isopropanol | Polar Protic | Miscible | Mentioned as a solvent in IOTG synthesis[6]. |

| Acetone | Polar Aprotic | Miscible | The polarity is suitable for dissolving the ester portion. |

| Ethyl Acetate | Polar Aprotic | Miscible | Structurally similar, promoting miscibility. |

| Diethyl Ether | Nonpolar | Miscible | General statements indicate solubility in ether[7]. |

| Toluene | Nonpolar Aromatic | Miscible | The nonpolar isooctyl chain will readily interact. |

| Hexane | Nonpolar Aliphatic | Miscible | Strong van der Waals forces between the alkyl chains. |

| Chloroform | Halogenated | Soluble | A good solvent for many organic compounds. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility or miscibility of a liquid compound like isooctyl thioglycolate in various organic solvents. This method is based on the standard "shake-flask" technique.

Materials and Equipment

-

Isooctyl thioglycolate (high purity)

-

Selected organic solvents (analytical grade)

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of isooctyl thioglycolate.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of isooctyl thioglycolate to a known volume of the selected organic solvent in a sealed vial. "Excess" means that undissolved droplets of IOTG should be visible after equilibration.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for the separation of the undissolved IOTG from the saturated solvent phase.

-

If necessary, centrifugation can be used to accelerate the separation.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

-

Dilute the sample gravimetrically or volumetrically with the pure solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical technique (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID) to determine the concentration of isooctyl thioglycolate.

-

-

Calculation:

-

Calculate the solubility of isooctyl thioglycolate in the solvent, taking into account the dilution factor. The solubility is typically expressed in g/100 mL, mg/L, or as a percentage by weight.

-

Logical Relationship for Solubility Prediction

The decision-making process for predicting the solubility of a compound like isooctyl thioglycolate is based on the "like dissolves like" principle. The following diagram illustrates this logical flow.

Caption: Logical diagram for predicting solubility based on polarity.

Conclusion

Isooctyl thioglycolate is a predominantly nonpolar molecule that exhibits very low solubility in water but is expected to be readily soluble in a wide array of common organic solvents. While precise quantitative data is scarce, its structural characteristics strongly support its miscibility with alcohols, ketones, ethers, and hydrocarbon solvents. For applications requiring exact solubility values, the provided experimental protocol offers a reliable method for their determination. This guide serves as a valuable resource for researchers and professionals working with isooctyl thioglycolate, enabling informed decisions regarding solvent selection and formulation development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ISOOCTYL THIOGLYCOLATE price,buy ISOOCTYL THIOGLYCOLATE - chemicalbook [m.chemicalbook.com]

- 3. 25103-09-7 CAS MSDS (ISOOCTYL THIOGLYCOLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2-Ethylhexyl mercaptoacetate | 7659-86-1 [chemicalbook.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. ASTM D 1617 : 2022 Standard Test Method for Ester Value of Solvents a [shop.standards.ie]

In-Depth Technical Guide: Thermal Stability and Decomposition Products of Isooctyl Thioglycolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition products of isooctyl thioglycolate. The information is curated to be a valuable resource for professionals in research, scientific, and drug development fields where the thermal behavior of chemical compounds is of paramount importance.

Introduction to Isooctyl Thioglycolate

Isooctyl thioglycolate (IOTG), with the chemical formula C₁₀H₂₀O₂S, is an ester of thioglycolic acid and isooctyl alcohol. It is a colorless to pale yellow liquid with a faint fruity odor. IOTG finds applications in various industries, including as a stabilizer in cosmetic products and as a plasticizer in polymer formulations. Its role as a thermal stabilizer in materials like PVC underscores its inherent ability to withstand certain levels of thermal stress. However, understanding its decomposition profile at elevated temperatures is crucial for safety, material compatibility, and regulatory compliance.

Thermal Stability Assessment

The thermal stability of a compound refers to its ability to resist decomposition upon heating. This is a critical parameter for determining safe handling, storage, and processing temperatures. The primary techniques used to evaluate the thermal stability of isooctyl thioglycolate are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides key information about the onset of decomposition, the temperature at which the most significant weight loss occurs, and the amount of residual mass.

While specific TGA data for pure isooctyl thioglycolate is not extensively available in public literature, data from analogous long-chain esters can provide insights. For instance, some isooctyl esters begin to lose weight around 200°C and may decompose completely by approximately 300°C[1]. It is anticipated that isooctyl thioglycolate would exhibit a multi-stage decomposition process, with the initial weight loss corresponding to the volatilization of the compound, followed by subsequent decomposition at higher temperatures.

Table 1: Anticipated TGA Data for Isooctyl Thioglycolate (Hypothetical)

| Parameter | Anticipated Value | Atmosphere |

| Onset of Decomposition (T_onset) | 180 - 220 °C | Inert (Nitrogen) |

| Temperature of Maximum Decomposition Rate (T_peak) | 230 - 280 °C | Inert (Nitrogen) |

| Final Decomposition Temperature | > 300 °C | Inert (Nitrogen) |

| Residual Mass at 600°C | < 5% | Inert (Nitrogen) |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify thermal events such as melting, crystallization, and decomposition, and quantify the enthalpy changes associated with these processes.

For isooctyl thioglycolate, a DSC analysis would be expected to show an endothermic peak corresponding to its boiling point and potentially exothermic peaks at higher temperatures indicative of decomposition. The absence of a distinct melting peak would confirm its liquid state at room temperature.

Table 2: Anticipated DSC Data for Isooctyl Thioglycolate (Hypothetical)

| Thermal Event | Anticipated Temperature Range | Enthalpy Change (ΔH) |

| Boiling | 200 - 220 °C | Endothermic |

| Decomposition | > 220 °C | Exothermic |

Decomposition Products

When subjected to high temperatures, isooctyl thioglycolate undergoes thermal decomposition, breaking down into smaller, more volatile molecules. General literature suggests that upon heating to decomposition, thioglycolate esters emit toxic fumes of sulfoxides.

To definitively identify the decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most suitable analytical technique. In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Based on the structure of isooctyl thioglycolate, the following decomposition products can be anticipated:

-

Sulfur Compounds: Hydrogen sulfide (B99878) (H₂S), sulfur dioxide (SO₂), and various organic sulfur compounds such as thiols and sulfides. The presence of sulfoxides is also highly probable due to the oxidation of the sulfur atom.

-

Isooctyl Group Fragments: Isooctene and other smaller hydrocarbons resulting from the fragmentation of the isooctyl chain.

-

Carboxyl Group Fragments: Carbon dioxide (CO₂) and carbon monoxide (CO).

-

Other Organic Molecules: Smaller esters, aldehydes, and ketones formed through various rearrangement and cleavage reactions.

Table 3: Anticipated Decomposition Products of Isooctyl Thioglycolate

| Product Category | Specific Compounds (Anticipated) |

| Sulfur Compounds | Hydrogen sulfide, Sulfur dioxide, Isooctyl mercaptan, Diisooctyl sulfide, Sulfoxides |

| Hydrocarbons | Isooctene, smaller alkanes and alkenes |

| Carbonyl Compounds | Carbon dioxide, Carbon monoxide, various aldehydes and ketones |

| Esters | Smaller molecular weight esters |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline standardized methodologies for the thermal analysis of isooctyl thioglycolate.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of isooctyl thioglycolate.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of isooctyl thioglycolate into a clean, tared TGA crucible (platinum or alumina).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_peak) from the first derivative of the TGA curve (DTG), and the final residual mass.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify and quantify thermal transitions of isooctyl thioglycolate.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of isooctyl thioglycolate into a hermetically sealed aluminum DSC pan. Prepare an empty hermetically sealed pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -50°C) to observe any potential low-temperature transitions.

-

Heat the sample from -50°C to 300°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify endothermic and exothermic peaks.

-

Determine the peak temperatures and calculate the enthalpy change (ΔH) for each transition by integrating the peak area.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Objective: To identify the thermal decomposition products of isooctyl thioglycolate.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of isooctyl thioglycolate into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to a point well above the decomposition temperature determined by TGA (e.g., 600°C).

-

Use a rapid heating rate (e.g., 20°C/ms) and a short pyrolysis time (e.g., 10-20 seconds).

-

Use helium as the carrier gas.

-

-

GC-MS Conditions:

-

Injector Temperature: 250°C.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) at a rate of 10-15°C/min to separate the various decomposition products.

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify the individual peaks in the total ion chromatogram.

-

Compare the mass spectrum of each peak with a spectral library (e.g., NIST) to identify the corresponding compound.

-

Mandatory Visualizations

To better illustrate the experimental workflow and the logical relationships in the decomposition process, the following diagrams are provided.

Caption: Experimental workflow for thermal analysis.

Caption: Logical relationship of decomposition.

Conclusion

This technical guide has provided a detailed overview of the thermal stability and decomposition products of isooctyl thioglycolate. While specific experimental data for this compound is limited in publicly accessible literature, this guide has presented anticipated thermal behavior based on analogous compounds and established analytical principles. The detailed experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for researchers to conduct their own analyses and generate precise data. A thorough understanding of the thermal properties of isooctyl thioglycolate is essential for its safe and effective use in various applications, particularly in the fields of materials science and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Isooctyl Thioglycolate

Core Technical Data

Chemical Identity and Molecular Structure

Isooctyl thioglycolate is the isooctyl ester of thioglycolic acid. Its chemical identity is well-established with a specific CAS number and molecular formula.

CAS Number: 25103-09-7[1][2][3][4][5]

Molecular Formula: C₁₀H₂₀O₂S[1][2][3][6][7]

Molecular Weight: 204.33 g/mol [2][3][6][7]

Synonyms: Isooctyl mercaptoacetate (B1236969), Mercaptoacetic acid isooctyl ester, 6-methylheptyl 2-sulfanylacetate[1][2][7]

Molecular Structure:

The isooctyl group is a branched eight-carbon alkyl chain. The precise isomeric structure of the isooctyl group can vary, but it is commonly 6-methylheptyl. The structure consists of this isooctyl group linked via an ester bond to the carboxyl group of thioglycolic acid.

A simplified representation of the chemical synthesis workflow is provided below.

Caption: A simplified workflow for the synthesis of isooctyl thioglycolate.

Physicochemical Properties

A summary of the key physicochemical properties of isooctyl thioglycolate is presented in the table below for easy reference.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Faint, fruity | [1] |

| Boiling Point | 96 °C | [4] |

| Melting Point | < -50 °C | [2] |

| Density | 0.97 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 0.3 hPa at 20 °C | [2] |

| Flash Point | > 94.4 °C (closed cup) | [2][5] |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble | [1] |

Applications

Isooctyl thioglycolate has a range of applications, primarily in the cosmetics and polymer industries. While its direct use in drug development is not prominent, its role as a chemical intermediate and its properties as a reducing agent are of interest.

-

Cosmetics: It is widely used in hair care products such as permanent wave and straightening formulations, as well as in depilatory creams.[1] Its function is to break the disulfide bonds in keratin, the primary protein in hair.

-

Polymer Industry: It serves as a stabilizer, particularly for PVC, and as a plasticizer.

-

Chemical Synthesis: It is used as an intermediate in the synthesis of other chemicals.

The mechanism of action of isooctyl thioglycolate in hair care products is a key aspect of its application in the cosmetics industry.

Caption: Mechanism of isooctyl thioglycolate on hair keratin.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and quality control of isooctyl thioglycolate.

Synthesis of Isooctyl Thioglycolate

The synthesis of isooctyl thioglycolate is typically achieved through the esterification of thioglycolic acid with isooctanol.

Materials:

-

Thioglycolic acid

-

Isooctanol

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Solvent (optional, for azeotropic water removal, e.g., toluene)

-

Sodium carbonate solution (for neutralization)

-

Brine (for washing)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Combine thioglycolic acid, isooctanol, and the acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be removed azeotropically.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with sodium carbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter to remove the drying agent.

-

Purify the crude isooctyl thioglycolate by vacuum distillation to obtain the final product.

Quality Control: Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a suitable method for assessing the purity of isooctyl thioglycolate and for in-process control during its synthesis. The following is a representative protocol, which may require optimization for specific instrumentation and samples.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column)

-

Autosampler or manual injection system

Materials:

-

High-purity isooctyl thioglycolate standard

-

High-purity solvent for sample dilution (e.g., dichloromethane, hexane)

GC-FID Parameters (Example):

| Parameter | Value |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutesRamp: 10 °C/min to 250 °CHold at 250 °C for 5 minutes |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1-2 mL/min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

Sample Preparation:

-

Accurately weigh the isooctyl thioglycolate sample.

-

Dissolve the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

If necessary, filter the sample solution to remove any particulate matter.

Procedure:

-

Inject the prepared sample into the GC system.

-

Record the chromatogram.

-

Identify the peak corresponding to isooctyl thioglycolate based on its retention time, as determined by injecting a pure standard.

-

Calculate the purity of the sample by determining the area percentage of the isooctyl thioglycolate peak relative to the total area of all peaks in the chromatogram.

Analysis in Cosmetic Formulations: High-Performance Liquid Chromatography (HPLC)

The determination of thioglycolates in cosmetic products often requires a more selective method like HPLC, especially for complex matrices. While a specific, validated protocol for isooctyl thioglycolate was not found, a general approach for the analysis of thiols in cosmetics can be adapted. This often involves derivatization to improve detection.

Instrumentation:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

Materials:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)

-

Derivatizing agent (e.g., a compound that reacts with thiols to form a chromophoric or fluorophoric product)

-

Isooctyl thioglycolate standard

General Procedure (to be adapted and validated):

-

Sample Extraction: Extract the isooctyl thioglycolate from the cosmetic matrix using a suitable solvent. This may involve liquid-liquid extraction or solid-phase extraction.

-

Derivatization: React the extracted sample with a derivatizing agent under controlled conditions (pH, temperature, time) to form a stable, detectable derivative.

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and buffer is typically used. The specific gradient profile will need to be optimized.

-

Flow Rate: 1.0 mL/min is a common starting point.

-

Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

-

Detection: At the wavelength corresponding to the maximum absorbance or emission of the derivative.

-

-

Quantification: Create a calibration curve using standards of derivatized isooctyl thioglycolate of known concentrations. Quantify the amount in the sample by comparing its peak area to the calibration curve.

Safety and Handling

Isooctyl thioglycolate is classified as harmful if swallowed and may cause an allergic skin reaction. It is also considered very toxic to aquatic life. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. researchgate.net [researchgate.net]

- 2. Process for preparing isooctyl thioglycolate - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN107857718A - A kind of synthesis technique of isooctyl thioglycolate - Google Patents [patents.google.com]

- 4. CN106518737A - Quality control method for producing isooctyl mercaptoacetate used for tin mercaptan synthesis technology - Google Patents [patents.google.com]

- 5. Synthetic process of isooctyl thioglycolate - Eureka | Patsnap [eureka.patsnap.com]

- 6. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102249964A - Process for preparing isooctyl thioglycolate - Google Patents [patents.google.com]

In-Depth Technical Guide: Health and Safety for Handling Isooctyl Thioglycolate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations necessary for the proper handling of isooctyl thioglycolate (IOTG) in a laboratory environment. The information presented herein is intended to support risk assessment and the implementation of safe laboratory practices.

Chemical and Physical Properties

Isooctyl thioglycolate is a colorless to pale yellow liquid with a faint, fruity odor.[1][2] It is essential to understand its physical and chemical characteristics to handle it safely.

| Property | Value | Reference |

| Chemical Formula | C10H20O2S | [3] |

| Molecular Weight | 204.33 g/mol | [1] |

| CAS Number | 25103-09-7 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Faint, fruity | [1][2] |

| Boiling Point | 125 °C (decomposes) | [3] |

| Flash Point | >94.4 °C (closed cup) | [1] |

| Density | 0.97 g/cm³ at 20 °C | [1] |

| Vapor Pressure | 0.3 hPa at 20 °C | [1] |

| Water Solubility | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble | [3] |

Toxicological Data

Isooctyl thioglycolate presents several toxicological concerns that necessitate careful handling. It is harmful if swallowed and is a recognized skin sensitizer (B1316253).[1]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 348 mg/kg | [1] |

| LD50 | Chicken | Oral | 0.28 ml/kg (0.22 to 0.35 ml/kg) | [3] |

| LDLo | Rabbit | Oral | 1200 mg/kg | [4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), isooctyl thioglycolate is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Warning

Hazard Pictograms:

Experimental Protocols

Detailed methodologies for assessing the key toxicological endpoints of isooctyl thioglycolate are based on internationally recognized guidelines.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity of isooctyl thioglycolate is determined using the Acute Toxic Class Method (OECD Guideline 423). This method involves a stepwise procedure with a limited number of animals.

-

Test Species: Typically, female rats are used as they are generally slightly more sensitive.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water.

-

Dosing: The test substance is administered orally by gavage. A starting dose of 300 mg/kg body weight is often chosen.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made shortly after dosing and then at least once daily.

-

Endpoint: The study allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at different dose levels.

Dermal Irritation (OECD 404)

The potential for isooctyl thioglycolate to cause skin irritation is assessed using the Acute Dermal Irritation/Corrosion test (OECD Guideline 404).

-

Test Species: The albino rabbit is the preferred species.

-

Application: A single dose of 0.5 mL of the undiluted liquid is applied to a small area of shaved skin (approximately 6 cm²). The area is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours, after which the residual test substance is removed.

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: The severity of erythema and edema is graded according to a standardized scoring system. The mean scores for each animal are used to determine the primary irritation index and the overall irritation classification.

Skin Sensitization - Guinea Pig Maximization Test (GPMT) (OECD 406)

The GPMT is a method to screen for substances that may cause skin sensitization.

-

Test Species: Guinea pigs are used for this assay.

-

Induction Phase:

-

Day 0 (Intradermal Induction): The test substance is injected intradermally. To enhance the immune response, it is often administered with an adjuvant, such as Freund's Complete Adjuvant (FCA). Three pairs of injections are made in the scapular region: the test substance in a suitable vehicle, FCA emulsified with water, and the test substance emulsified in FCA.

-

Day 7 (Topical Induction): One week after the injections, the test substance is applied topically over the injection sites, typically under an occlusive patch for 48 hours.

-

-

Challenge Phase:

-

Day 21: Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a naive site on the flank of both the test and control animals under an occlusive patch for 24 hours.

-

-

Observations and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group. The reactions are graded using the Magnusson and Kligman scale. A substance is considered a sensitizer if a certain percentage of the test animals (e.g., 30% or more) show a positive response.

Mechanism of Toxicity and Safe Handling Workflow

Signaling Pathway for Skin Sensitization

The primary mechanism for skin sensitization by chemicals like isooctyl thioglycolate involves the chemical acting as a hapten. The process, outlined in the Adverse Outcome Pathway (AOP) for skin sensitization, begins with the covalent binding of the hapten to skin proteins.

Caption: Adverse Outcome Pathway for Skin Sensitization by a Hapten.

Laboratory Safe Handling Workflow

A systematic approach is crucial for safely handling isooctyl thioglycolate in a laboratory setting.

Caption: Safe Handling Workflow for Isooctyl Thioglycolate.

Health and Safety Recommendations

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced if damaged.

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat. For larger quantities or where splashing is possible, consider additional protective clothing such as an apron or coveralls.

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a respirator with an appropriate organic vapor cartridge.

Engineering Controls

-

Work in a well-ventilated area. A chemical fume hood is recommended for all procedures involving the handling of isooctyl thioglycolate.

-

Ensure that an eyewash station and safety shower are readily accessible.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents. Store below +30°C.[4]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[5]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

While specific toxicokinetic data for isooctyl thioglycolate is limited, general information on thioglycolates indicates that they can penetrate the skin.[6]

-

Absorption: Dermal absorption is a potential route of exposure.

-

Distribution: Following absorption, thioglycolates have been shown to distribute to the kidneys, lungs, small intestine, and spleen.[6]

-

Metabolism: Thioglycolic acid can be metabolized to dithioglycolate.[5]

Given the potential for dermal absorption, it is crucial to minimize skin contact through the consistent use of appropriate PPE.

This guide is intended for informational purposes and should be used in conjunction with a comprehensive Safety Data Sheet (SDS) and a thorough, site-specific risk assessment. Always adhere to your institution's safety protocols and guidelines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isooctyl Thioglycolate | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. Final amended report on the safety assessment of Ammonium Thioglycolate, Butyl Thioglycolate, Calcium Thioglycolate, Ethanolamine Thioglycolate, Ethyl Thioglycolate, Glyceryl Thioglycolate, Isooctyl Thioglycolate, Isopropyl Thioglycolate, Magnesium Thioglycolate, Methyl Thioglycolate, Potassium Thioglycolate, Sodium Thioglycolate, and Thioglycolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Isooctyl Thioglycolate as a Chemical Intermediate: A Technical Guide

Introduction

Isooctyl thioglycolate (IOTG), also known as isooctyl mercaptoacetate, is a versatile chemical compound widely recognized for its crucial role as a chemical intermediate in a variety of industrial and research applications.[1][2] With the chemical formula C₁₀H₂₀O₂S and CAS number 25103-09-7, this colorless to pale yellow liquid is characterized by its reactive thiol (-SH) group and an ester functionality.[1] These features make it a valuable precursor in the synthesis of more complex molecules. This technical guide provides an in-depth exploration of IOTG's function as an intermediate, focusing on its applications in the synthesis of polymer additives and its role in controlling polymerization reactions. The guide is intended for researchers, scientists, and professionals in drug development and materials science.

The Concept of a Chemical Intermediate

In chemical synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired products. It is a transient species in a multi-step reaction mechanism. IOTG serves as a stable and isolable intermediate that can be used as a starting material for subsequent reactions to produce a range of valuable chemicals.

Key Applications of Isooctyl Thioglycolate as an Intermediate

IOTG's primary utility as an intermediate is demonstrated in two major areas: the synthesis of organotin heat stabilizers for polyvinyl chloride (PVC) and as a molecular weight regulator in polymer synthesis.

Intermediate for Organotin PVC Stabilizers

IOTG is a critical precursor for synthesizing high-efficiency, low-toxicity organotin mercaptide heat stabilizers.[3][4] These stabilizers are essential for preventing the thermal degradation of PVC during high-temperature processing. The thiol group of IOTG readily reacts with organotin chlorides, such as dimethyltin (B1205294) dichloride, to form the corresponding tin mercaptide.

Reaction Workflow: Synthesis of Dimethyltin bis(Isooctyl Thioglycolate)

The synthesis involves a neutralization reaction where the acidic proton of the thiol group in IOTG is removed by a base, followed by nucleophilic substitution on the organotin chloride.

The following protocol is adapted from patent literature for the one-step synthesis of dimethyltin bis(isooctyl thioglycolate).

-

Charging the Reactor: Charge the reaction vessel with the raw material intermediate, methyltin chloride, and dissolve it directly in isooctyl thioglycolate.

-

Neutralization: While maintaining the reaction temperature between 30-80 °C, slowly add ammonia (B1221849) water (5-30% concentration) dropwise into the mixture.

-

pH and Temperature Control: Continue the addition of ammonia water until the pH of the reaction mixture reaches 7 (neutral).

-

Reaction: Allow the reaction to proceed for a duration of 1 to 5 hours within the specified temperature range.

-

Post-Treatment: After the reaction is complete, perform post-treatment steps which may include washing, separation, and drying to isolate the final product. The yield of the stabilizer prepared by this method is reported to be over 98%.

Intermediate for Polymerization Control (Chain-Transfer Agent)

Mechanism of Chain Transfer

This protocol describes a typical semi-batch emulsion copolymerization where an alkyl thioglycolate is used to regulate molecular weight.[6]

-

Reactor Setup: Add deionized water and a surfactant (e.g., Lakeland PAE 136) to the reaction vessel. Degas the mixture by bubbling with nitrogen for 30 minutes.

-

Prepare Feed Solutions: In separate flasks, prepare the following mixtures and degas them with nitrogen:

-

Monomer Mixture: Combine monomers (e.g., 2-octyl acrylate, isobornyl acrylate, acrylic acid), a crosslinker (e.g., ethylene (B1197577) glycol dimethacrylate), and the chain-transfer agent (isooctyl thioglycolate).

-

Surfactant Mixture: Prepare an aqueous solution of surfactants (e.g., Brij L23, Lakeland PAE 136) and a buffer (e.g., sodium hydrogen carbonate).

-

Initiator Mixture: Dissolve a water-soluble initiator (e.g., ammonium persulfate) in deionized water.

-

-

Initiation: Heat the reactor to the desired temperature (e.g., 80°C). Add a portion of the initiator mixture to the reactor to generate seed particles.

-

Feeding: After a seed stage, continuously feed the monomer, surfactant, and remaining initiator mixtures into the reactor over a period of several hours.

-

Completion: After the feeds are complete, maintain the reaction temperature for an additional period to ensure high monomer conversion.

-